molecular formula C10H18N2O3 B189916 tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate CAS No. 150008-24-5

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

Cat. No. B189916
M. Wt: 214.26 g/mol
InChI Key: LDLQTMSUZKHEHY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 150008-24-5 . It has a molecular weight of 214.26 . The IUPAC name for this compound is tert-butyl 4-(hydroxyimino)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate” is 1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used as a starting material in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is crucial in the production of compounds like crizotinib, known for its biological activity (Kong et al., 2016).

Synthesis of Pharmaceutical Intermediates

It is also used in the synthesis of key intermediates for pharmaceuticals. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a pivotal intermediate for Vandetanib, synthesized through a series of steps including acylation, sulfonation, and substitution (Wang et al., 2015).

Structural Analysis and Molecular Packing

X-ray studies have revealed the molecular structure and orientation of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives. These studies provide insights into the molecular packing driven by strong hydrogen bonds, contributing to understanding the crystal structure and potential interactions in biological systems (Didierjean et al., 2004).

Catalytic Processes in Synthesis

The compound is involved in catalytic processes, as demonstrated by the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, where it is synthesized through an amination process using a cost-effective catalytic system. This highlights its role in facilitating efficient chemical reactions for the synthesis of biologically active compounds (Liu, 2010).

Safety And Hazards

The compound has several hazard statements including H228, H302, H317, H319, H341, H351 . These indicate that it is flammable, harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, suspected of causing genetic defects, and suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-hydroxyiminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLQTMSUZKHEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573003
Record name tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

CAS RN

150008-24-5
Record name tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

15.5 g (77.6 mmol) of N-Boc-4-piperidone was refluxed for one hour in methanol in the presence of 7.0 g (100.8 mmol) of hydroxylamine hydrochloride and 14.1 ml (100.8 mmol) of triethylamine. Then, methanol was distilled off, and the residue was thoroughly washed with water in chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to give 10.6 g of N-Boc-4-hydroxyiminopiperidine as white powder.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of hydroxylamine hydrochloride (0.84 g, 12.0 mmol) in methanol (10 mL) at 0° C. was added solid Na2CO3 (0.64 g, 6.0 mmol). The mixture was stirred for ca. 5 min. N-t-Boc-4-piperidone (1.99 g, 10.0 mmol) was added and the mixture was stirred for ca 2 h. The reaction mixture was concentrated in vacuo to ca. half its original volume, then diluted with saturated NaHCO3 (100 mL) and extracted with CHCl3 (4×50 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo to yield 1.86 g (87%) of the desired product as a tan solid. MS (ES+) m/z 215.0 [M+H]+.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
1.99 g
Type
reactant
Reaction Step Three
Yield
87%

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